molecular formula C20H26N4O2 B4532206 3-({isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-5-methyl-1H-indole-2-carboxylic acid

3-({isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-5-methyl-1H-indole-2-carboxylic acid

Cat. No.: B4532206
M. Wt: 354.4 g/mol
InChI Key: UAILMYOBQGHJHY-UHFFFAOYSA-N
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Description

3-({isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-5-methyl-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C20H26N4O2 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.20557608 g/mol and the complexity rating of the compound is 486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Isoacids in Ruminant Nutrition

Isoacids, including isobutyric and other related carboxylic acids, play a crucial role in the nutrition of ruminants. These compounds, produced in the digestive tracts of ruminants, contribute to microbial fermentation and may influence milk production and growth performance in cattle, showcasing the importance of carboxylic acids in animal health and nutrition (Andries et al., 1987).

Development of Anticancer Agents

The Knoevenagel condensation reaction, involving carboxylic acids, plays a significant role in synthesizing biologically active molecules, including potential anticancer agents. This synthesis pathway highlights the value of carboxylic acid derivatives in drug discovery, emphasizing their critical role in developing new therapies (Tokala et al., 2022).

Role in Hepatic Protection

Indole-3-carbinol (I3C) and its derivatives, closely related to indole carboxylic acids, exhibit protective effects against chronic liver diseases. These compounds, through various mechanisms, offer potential benefits in treating liver conditions, underscoring the therapeutic applications of indole derivatives (Wang et al., 2016).

Synthetic Chemistry Applications

The reactivity of certain carboxylic acid derivatives serves as a foundation for synthesizing a wide range of heterocyclic compounds. These synthetic pathways are crucial for producing compounds with potential applications in medicinal chemistry, highlighting the versatility of carboxylic acids in chemical synthesis (Gomaa & Ali, 2020).

Properties

IUPAC Name

5-methyl-3-[[2-methylpropyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-13(2)9-24(11-15-8-21-23(4)10-15)12-17-16-7-14(3)5-6-18(16)22-19(17)20(25)26/h5-8,10,13,22H,9,11-12H2,1-4H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAILMYOBQGHJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CN(CC3=CN(N=C3)C)CC(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-5-methyl-1H-indole-2-carboxylic acid
Reactant of Route 2
3-({isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-5-methyl-1H-indole-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-({isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-5-methyl-1H-indole-2-carboxylic acid
Reactant of Route 4
3-({isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-5-methyl-1H-indole-2-carboxylic acid
Reactant of Route 5
3-({isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-5-methyl-1H-indole-2-carboxylic acid
Reactant of Route 6
3-({isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-5-methyl-1H-indole-2-carboxylic acid

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